molecular formula C8H12O2 B15246277 (Z)-Oct-4-ene-3,6-dione

(Z)-Oct-4-ene-3,6-dione

Cat. No.: B15246277
M. Wt: 140.18 g/mol
InChI Key: GDUNUVQVVHHADI-WAYWQWQTSA-N
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Description

(Z)-Oct-4-ene-3,6-dione is an unsaturated diketone characterized by a Z-configuration double bond at the C4 position and ketone groups at C3 and C5. The Z-configuration may confer distinct dipole interactions and stereochemical selectivity compared to its E-isomer or saturated counterparts, though further experimental validation is required.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(Z)-oct-4-ene-3,6-dione

InChI

InChI=1S/C8H12O2/c1-3-7(9)5-6-8(10)4-2/h5-6H,3-4H2,1-2H3/b6-5-

InChI Key

GDUNUVQVVHHADI-WAYWQWQTSA-N

Isomeric SMILES

CCC(=O)/C=C\C(=O)CC

Canonical SMILES

CCC(=O)C=CC(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Oct-4-ene-3,6-dione typically involves the aldol condensation of suitable precursors. One common method is the reaction between 4-octanone and an aldehyde under basic conditions, followed by dehydration to form the double bond. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products. The use of advanced separation techniques, such as distillation or chromatography, ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (Z)-Oct-4-ene-3,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The double bond in this compound can participate in addition reactions, leading to substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation reactions can be carried out using halogens like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(Z)-Oct-4-ene-3,6-dione has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (Z)-Oct-4-ene-3,6-dione exerts its effects involves its interaction with various molecular targets. The compound’s double bond and ketone groups allow it to participate in nucleophilic addition and other reactions, which can modify biological molecules and pathways. The specific pathways involved depend on the context of its use, such as in enzyme-catalyzed reactions or as a synthetic intermediate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (Z)-Oct-4-ene-3,6-dione and related diketones, based on evidence from the provided materials:

Compound Structural Features Synthesis Methods Biological/Functional Properties References
This compound Linear chain with Z-configured double bond at C4; ketones at C3 and C6. Not explicitly detailed in evidence; inferred to involve oxidation or condensation. Unknown; potential reactivity inferred from analogs (e.g., nucleophilic attack at ketone groups).
Benzoacridine-5,6-dione Fused aromatic system with ortho-quinone moiety; two ketones at C5 and C6. Synthesized via nucleophilic attack of aryl amines on naphthoquinone intermediates. Strong antiproliferative activity (IC50: 5.4–47.99 μM in MCF-7 cells).
2-Hydroxynaphthalene-1,4-dione Naphthoquinone core with hydroxyl substitution at C2; ketones at C1 and C3. Prepared via condensation of ortho-hydroxyl aldehydes with amines or other nucleophiles. Serves as a precursor for benzoacridine-diones; moderate steric hindrance affects reactivity.
Dipyrano chromene-2,6-dione Complex tricyclic structure with fused pyran rings and ketones at C2 and C6. Derived from flavanonol/flavanol precursors (e.g., procyanidins) via oxidative coupling. Limited bioactivity data; structural complexity suggests potential as antioxidants or enzyme inhibitors.

Key Findings:

Reactivity and Synthesis: Benzoacridine-5,6-dione derivatives are synthesized via competitive nucleophilic attacks on naphthoquinone intermediates, with steric hindrance influencing product distribution . this compound’s linear structure may allow simpler functionalization compared to fused aromatic analogs, though its synthesis pathway remains underexplored in the evidence.

Biological Activity: Benzoacridine-5,6-dione derivatives exhibit potent cytotoxicity, likely due to their planar aromatic systems and quinone redox activity . In contrast, dipyrano chromene-diones lack reported bioactivity but share structural motifs with natural antioxidants .

This contrasts with benzoacridine-5,6-diones, where planarity dominates intermolecular interactions .

Functional Group Sensitivity :

  • Ketone groups in all compounds are susceptible to nucleophilic attack, but steric protection in fused systems (e.g., benzoacridine-diones) reduces unwanted side reactions compared to linear diones .

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